Cas no 875479-34-8 (Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate)

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate structure
875479-34-8 structure
Product Name:Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
Numéro CAS:875479-34-8
Le MF:C12H13BrO2
Mégawatts:269.134423017502
CID:4658180
PubChem ID:11471183
Update Time:2025-07-02

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate Propriétés chimiques et physiques

Nom et identifiant

    • Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
    • (1S,2S)-ethyl 2-(4-bromophenyl)cyclopropanecarboxylate
    • Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate
    • H11097
    • A915807
    • Ethyl(1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
    • 2beta-(4-Bromophenyl)-1alpha-cyclopropanecarboxylic acid ethyl ester
    • Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate (ACI)
    • (1S,2S)-2-(4-Bromophenyl)cyclopropanecarboxylic acid ethyl ester
    • trans-ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate
    • DB-208528
    • (1S,2S)-ethyl2-(4-bromophenyl)cyclopropanecarboxylate
    • CS-12535
    • (1S,2S)-Ethyl 2-(4-bromophenyl)-cyclopropanecarboxylate
    • RAFFPNRMOQNLAA-MNOVXSKESA-N
    • SCHEMBL1000358
    • CS-0456818
    • AKOS027421099
    • 875479-34-8
    • MDL: MFCD28969646
    • Piscine à noyau: 1S/C12H13BrO2/c1-2-15-12(14)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,2,7H2,1H3/t10-,11+/m1/s1
    • La clé Inchi: RAFFPNRMOQNLAA-MNOVXSKESA-N
    • Sourire: BrC1C=CC(=CC=1)[C@H]1C[C@@H]1C(=O)OCC

Propriétés calculées

  • Qualité précise: 268.00989g/mol
  • Masse isotopique unique: 268.00989g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 4
  • Complexité: 234
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 2
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 3
  • Surface topologique des pôles: 26.3

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E304815-1g
Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
875479-34-8 98%
1g
¥2244.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
E304814-5g
Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
875479-34-8 98%
5g
¥4284.90 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10115-250mg
(1S,2S)-Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate
875479-34-8 95%
250mg
¥1939.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
Y10115-1g
(1S,2S)-Ethyl 2-(4-bromophenyl)cyclopropanecarboxylate
875479-34-8 95%
1g
¥4749.0 2024-07-16
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FD02151-5g
ethyl (1S,2S)-2-(4-bromophenyl)cyclopropane-1-carboxylate
875479-34-8 95
5g
$1455 2021-06-26
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E902547-250mg
trans-ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate
875479-34-8 98%
250mg
¥1,000.00 2022-01-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E902547-1g
trans-ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate
875479-34-8 98%
1g
¥2,200.00 2022-01-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E902547-bulk
trans-ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate
875479-34-8 98%
bulk
¥POA 2022-01-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E902545-1g
ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate
875479-34-8 98%
1g
¥1,889.00 2022-01-14
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E902545-5g
ethyl 2-(4-bromophenyl)cyclopropane-1-carboxylate
875479-34-8 98%
5g
¥4,200.00 2022-01-14

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Catalysts: Copper(II) triflate ,  1681027-27-9 Solvents: Dichloromethane ;  2.5 h, rt
1.2 Solvents: Dichloromethane ;  3 h, rt; 13 h, rt
Référence
Remote steric effects of C2-symmetric planar-chiral terpyridine ligands on copper-catalyzed asymmetric cyclopropanation reactions
Mugishima, Nanako; et al, Tetrahedron Letters, 2015, 56(14), 1898-1903

Méthode de production 2

Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  20 min, 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 Solvents: Tetrahydrofuran ;  15 min, 0 °C; 30 h, rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  rt; 1 h, rt → 50 °C; 50 °C → rt
2.2 Solvents: Dimethyl sulfoxide ;  1 h, rt; overnight, rt
Référence
Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy
McCoull, William ; et al, Journal of Medicinal Chemistry, 2017, 60(7), 3187-3197

Méthode de production 3

Conditions de réaction
1.1 Catalysts: Ruthenium, carbonyl[5,10,15,20-tetrakis[(1S,4R,5R,8S)-10-ethenyl-1,2,3,4,5,6,7,8… Solvents: Dichloromethane ;  3 h, rt; 24 h, rt
Référence
Macroporous chiral ruthenium porphyrin polymers: a new solid-phase material used as a device for catalytic asymmetric carbene transfer
Ferrand, Yann; et al, Tetrahedron: Asymmetry, 2005, 16(23), 3829-3836

Méthode de production 4

Conditions de réaction
1.1 Catalysts: Copper(I) triflate ,  2,2-Bis(4(R)-tert-butyl-1,3-oxazolin-2-yl)propane Solvents: tert-Butyl methyl ether ;  2 h, rt
1.2 Solvents: tert-Butyl methyl ether ;  2 d, 0 °C; 0 °C → rt
Référence
Discovery of MK-3168: A PET Tracer for Imaging Brain Fatty Acid Amide Hydrolase
Liu, Ping; et al, ACS Medicinal Chemistry Letters, 2013, 4(6), 509-513

Méthode de production 5

Conditions de réaction
1.1 rt
Référence
Intermolecular metal-catalyzed carbenoid cyclopropanations
Davies, Huw M. L.; et al, Organic Reactions (Hoboken, 2001, 57,

Méthode de production 6

Conditions de réaction
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethyl sulfoxide ;  rt; 1 h, rt → 50 °C; 50 °C → rt
1.2 Solvents: Dimethyl sulfoxide ;  1 h, rt; overnight, rt
Référence
Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy
McCoull, William ; et al, Journal of Medicinal Chemistry, 2017, 60(7), 3187-3197

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate Raw materials

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate Preparation Products

Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:875479-34-8)Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
Numéro de commande:A915807
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 12:57
Prix ($):336.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:875479-34-8)Ethyl (1S,2S)-2-(4-bromophenyl)cyclopropanecarboxylate
A915807
Pureté:99%
Quantité:5g
Prix ($):336.0
Courriel